molecular formula C19H17IN2O3 B7466845 (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No. B7466845
M. Wt: 448.3 g/mol
InChI Key: GMPXNLCLXUHPEF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as A-674563, is a small molecule inhibitor of Akt kinase. Akt is a serine/threonine kinase that plays a key role in many cellular processes, including cell survival, growth, metabolism, and proliferation. Akt is frequently dysregulated in cancer, making it an attractive target for cancer therapy. A-674563 has shown promise as a potential anticancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits Akt kinase by binding to its PH domain, which prevents its translocation to the plasma membrane and subsequent activation. Akt activation is a key step in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of Akt kinase by (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide leads to downstream effects on cell survival, growth, metabolism, and proliferation, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on Akt kinase, (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit other signaling pathways involved in cancer, including the MAPK/ERK and JAK/STAT pathways. (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages as a tool compound for studying Akt kinase and its role in cancer. It is a potent and selective inhibitor of Akt kinase, with minimal off-target effects. (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to be effective in preclinical models of cancer, making it a promising candidate for further development as an anticancer agent.
One limitation of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for resistance to develop over time, as is the case with many targeted therapies.

Future Directions

There are several potential future directions for research on (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of Akt kinase, with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, which could help to guide patient selection in clinical trials. Finally, there is interest in exploring the potential of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in combination with other anticancer agents, including chemotherapy and immunotherapy.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been described in the literature. The compound can be prepared in several steps, starting from commercially available starting materials. The synthesis involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-iodobenzoic acid to form an intermediate, which is then converted to the final product through a series of reactions involving cyanation and Wittig reactions.

Scientific Research Applications

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits the activity of Akt kinase and induces apoptosis in cancer cells. In vivo studies have demonstrated that (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can inhibit tumor growth and metastasis in various animal models of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O3/c1-3-25-18-11-13(8-9-17(18)24-2)10-14(12-21)19(23)22-16-7-5-4-6-15(16)20/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPXNLCLXUHPEF-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.